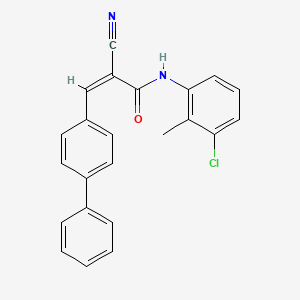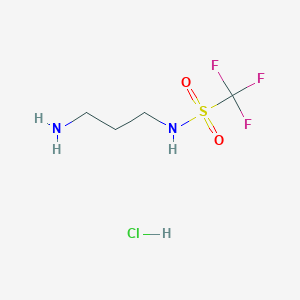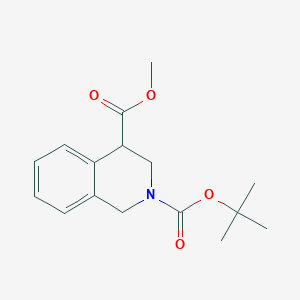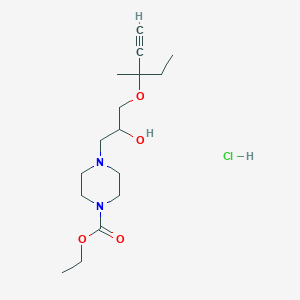
Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride is an intriguing compound with multifaceted applications in various fields of science. Its molecular structure comprises a piperazine ring substituted with hydroxy and ether groups, lending it unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride can be achieved via a multi-step synthetic process. Starting with the formation of the piperazine ring, subsequent steps involve introducing the hydroxy group and the alkynyl ether side chain. Reaction conditions such as temperature, solvent, and catalyst choice play a critical role in optimizing yields and purity.
Industrial Production Methods: For industrial-scale production, the process is typically streamlined and optimized for cost-efficiency. This may involve continuous flow reactors and in-line purification techniques to ensure consistent product quality and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction processes can target the alkyne moiety, converting it into corresponding alkanes or alkenes.
Substitution: Various nucleophilic and electrophilic substitution reactions can modify the piperazine ring or side chains.
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or lithium aluminum hydride (LiAlH4).
Substitution: Typical reagents include halides, alkylating agents, and bases like NaH or KOH.
Major Products: These reactions yield a variety of derivatives, each possessing distinct properties that can be tailored for specific applications.
科学的研究の応用
Chemistry: In organic synthesis, this compound serves as a building block for constructing complex molecules, facilitating various transformations due to its functional groups.
Biology: Its biological activity includes potential use as a pharmacophore in drug design, contributing to the development of novel therapeutic agents.
Medicine: Preliminary studies suggest its potential in treating certain medical conditions due to its ability to interact with biological targets.
Industry: In industrial applications, it may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.
作用機序
Ethyl 4-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its unique structure allows it to modulate biological pathways, influencing cellular processes and functions.
類似化合物との比較
Similar Compounds:
Ethyl 4-(2-hydroxy-3-((3-methylbutyl)oxy)propyl)piperazine-1-carboxylate
4-(2-Hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperazine-1-carboxylate
Uniqueness: Compared to its analogs, this compound's unique combination of hydroxy and alkyne functionalities offers distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
And there you have it! This compound surely has a lot to explore. How do you find its scientific intrigue?
特性
IUPAC Name |
ethyl 4-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-16(4,6-2)22-13-14(19)12-17-8-10-18(11-9-17)15(20)21-7-3;/h1,14,19H,6-13H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJLECAPNJJMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCN(CC1)C(=O)OCC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
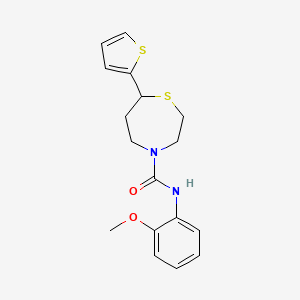
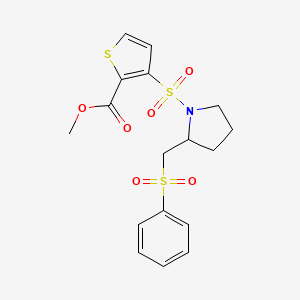
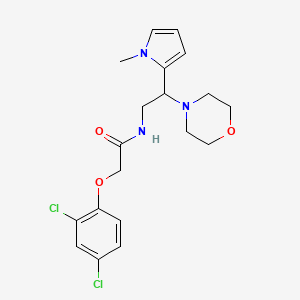
![3-Methyl-5-(2-methylphenyl)-4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2854564.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2854565.png)
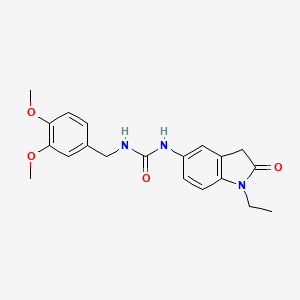

![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B2854573.png)
![(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2854574.png)
![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)
